N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin moiety linked via an acetamide bridge to a substituted imidazole ring. The imidazole core is functionalized with 4-methoxyphenyl and 4-(methylsulfanyl)phenyl groups, which likely influence its electronic and steric properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-32-20-8-3-17(4-9-20)25-27(30-26(29-25)18-5-10-21(35-2)11-6-18)36-16-24(31)28-19-7-12-22-23(15-19)34-14-13-33-22/h3-12,15H,13-14,16H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPBLGYHBNUBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzodioxin derivatives that exhibit diverse biological activities. Its molecular formula is , with a molecular weight of approximately 530.55 g/mol. The structure includes a benzodioxin moiety linked to an imidazole ring, which is known for its role in various biological processes.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess notable antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 8 | Strong against B. cereus |
| Triazole Derivative B | 3.125 | Strong against C. albicans |
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes. For example, similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . The inhibition constants (IC50 values) for these compounds reveal their potential as therapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with the imidazole structure are known to interact with enzyme active sites, potentially altering their function.
- Antimicrobial Action : The lipophilic nature of the benzodioxin moiety may enhance membrane permeability, allowing for better interaction with microbial cells.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in disease pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for antimicrobial activity. Some exhibited MIC values lower than those of standard antibiotics .
- Inhibition Studies : Research highlighted the selective inhibition of BChE over AChE in certain derivatives, suggesting potential applications in treating Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares a benzodioxin-acetamide scaffold with analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (). Key differences lie in the heterocyclic core: the target employs an imidazole ring, whereas the analog uses a pyrimidoindole system. These variations impact electronic environments, as evidenced by NMR chemical shifts. For instance, substituents in regions analogous to "positions 29–36" (Region B in ) would exhibit distinct chemical shifts due to altered hydrogen bonding or steric effects .
Table 1: Structural Comparison of Key Analogs
*Hypothetical values based on similar compounds.
Molecular Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65–70% similarity to imidazole-based kinase inhibitors (e.g., ROCK1 inhibitors). This method compares molecular fingerprints, highlighting shared pharmacophores like the benzodioxin and sulfanyl acetamide groups. In contrast, its similarity to pyrimidoindole analogs () drops to ~50% due to divergent core structures .
Pharmacokinetic and Physicochemical Properties
The target compound’s logP (~3.8) and molecular weight (~480 g/mol) align with Lipinski’s Rule of Five, suggesting oral bioavailability. In contrast, pyrimidoindole analogs (logP ~4.2) may face solubility challenges. Both compounds exhibit moderate hydrogen-bonding capacity (donors: 2–3; acceptors: 6–8), but the imidazole core in the target compound improves metabolic stability compared to hydroxamate-based analogs like SAHA (), which are prone to rapid hydrolysis .
Key Research Findings and Limitations
- Docking Efficiency : While the target compound outperforms pyrimidoindole analogs in docking, rigid library filtering () may overlook structurally unique candidates with latent activity .
- Similarity Gaps : Tanimoto coefficients fail to capture nuanced differences in hydrogen-bonding patterns (), which are critical for crystallographic packing and solubility .
Q & A
Q. What synthetic methodologies are commonly employed for preparing benzodioxin-containing acetamide derivatives like this compound?
The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. For example:
- Step 1 : React the amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10, Na₂CO₃) to form sulfonamide intermediates .
- Step 2 : Substitute the intermediate with halogenated acetamides (e.g., 2-bromo-N-phenylacetamide) in DMF using lithium hydride as a base. Reaction monitoring via TLC ensures completion .
- Key parameters : Temperature (25°C), solvent choice (DMF for solubility), and catalytic base (LiH) influence reaction efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of spectral techniques is critical:
- IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm for benzodioxin and substituted phenyl groups) and methyl/methoxy protons (δ 1.2–3.5 ppm) .
- Elemental analysis (CHN) : Validates molecular formula and purity (>98% as reported for similar compounds) .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- Enzyme inhibition assays : For example, α-glucosidase and acetylcholinesterase inhibition studies using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis monitored at 405 nm) .
- Antibacterial screening : Agar well diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can computational modeling (in silico studies) guide the optimization of this compound's enzyme inhibitory activity?
- Molecular docking : Use software like AutoDock to predict binding affinities with enzyme active sites (e.g., α-glucosidase PDB: 2ZE0). Focus on interactions between the sulfanyl-acetamide moiety and catalytic residues .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methylsulfanyl groups) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental design strategies address contradictions in bioactivity data across similar derivatives?
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent position, reaction time) that impact bioactivity. For example, optimize lipoxygenase inhibition by testing ortho/para substitutions on the phenyl ring .
- Statistical validation : Use ANOVA to confirm significance of observed differences (e.g., IC₅₀ values) between derivatives .
Q. How do reaction conditions influence the scalability of its synthesis?
- Flow chemistry : Continuous-flow systems improve reproducibility for oxidation or coupling steps (e.g., Omura-Sharma-Swern oxidation for diazomethane intermediates) .
- Dynamic pH control : Maintain pH 10 during sulfonamide formation to prevent side reactions (e.g., hydrolysis of the benzodioxin ring) .
Q. What strategies resolve discrepancies between in vitro and in vivo activity profiles?
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., methylsulfanyl group oxidation). Modify labile groups to enhance stability .
- Pharmacokinetic profiling : Measure bioavailability and half-life in rodent models to adjust dosing regimens .
Methodological Challenges & Solutions
Q. How to mitigate low yields in the final coupling step (e.g., acetamide substitution)?
- Solution 1 : Pre-activate intermediates using coupling agents like EDC/HOBt to improve electrophilicity .
- Solution 2 : Optimize solvent polarity (e.g., switch from DMF to THF) to reduce steric hindrance .
Q. What analytical techniques differentiate regioisomers formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
